molecular formula C18H14FN3O4S2 B2876674 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898421-53-9

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2876674
CAS No.: 898421-53-9
M. Wt: 419.45
InChI Key: IGPWHUBIJDSZED-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a thiophene-based derivative featuring a fluorinated phenylsulfonamido group and a benzamido substituent. Its structure combines a thiophene core with carboxamide and sulfonamide moieties, which are common in bioactive molecules targeting enzymes like carbonic anhydrases or bacterial dihydropteroate synthase (DHPS).

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S2/c19-11-5-7-12(8-6-11)28(25,26)22-15-4-2-1-3-13(15)17(24)21-18-14(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPWHUBIJDSZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, where a carboxylic acid derivative of thiophene reacts with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Addition of the Fluorophenylsulfonamido Group: The final step involves the sulfonation of the benzamido-thiophene intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a thiophene derivative that is being explored for its potential biological activities. It has a molecular formula of C18H14FN3O4S2 and a molecular weight of approximately 419.45 g/mol. The compound includes sulfonamide and carboxamide functional groups, which are important for biological interactions and activities.

Biological Activity
The biological activity of 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases, which are involved in acid-base balance and fluid secretion. Inhibition of carbonic anhydrases has therapeutic implications for conditions such as glaucoma and certain cancers.

Potential mechanisms of action:

  • Enzyme Inhibition Binding to the active site of carbonic anhydrases, thereby blocking their activity.
  • Modulation of Cellular Pathways Interacting with pathways involved in inflammation and cancer progression, potentially leading to anti-inflammatory or anti-cancer effects.

Biological Activity Overview

ActivityDescription
Enzyme InhibitionInhibits carbonic anhydrases, impacting physiological processes.
Anti-Cancer PotentialMay modulate pathways related to tumor growth and metastasis.
Anti-Inflammatory EffectsPotential to reduce inflammation through pathway modulation.

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition Research indicates that sulfonamide derivatives exhibit significant inhibition of carbonic anhydrases, suggesting that 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide could function as a potent inhibitor.
  • Anti-Cancer Activity A study on related thiophene compounds demonstrated their efficacy in inhibiting tumor cell proliferation through targeted enzyme inhibition. This suggests that 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide may have similar applications.
  • Neuroprotective Effects While not directly studied for this specific compound, related compounds have shown neuroprotective properties in models of neurological disorders, indicating a potential area for future research.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Functional GroupsBiological Activity
2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamideThiophene derivativeSulfonamide, CarboxamideCarbonic anhydrase inhibition
SulfacetamideSulfonamideSulfonamideAntibiotic
AcetazolamideSulfonamideSulfonamideCarbonic anhydrase inhibition

This comparison emphasizes the unique structural features of 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide while highlighting its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound differs from analogs in its substitution patterns:

  • Sulfonamide Group: The 4-fluorophenylsulfonamido group contrasts with morpholinosulfonyl substituents in compounds 16e–16h (), which may alter solubility and target engagement.
  • Carboxamide Linkage : The benzamido-thiophene-carboxamide scaffold is shared with compound 16h () but lacks the pyrimidine ring present in 16h.
  • Fluorine vs. Methyl/Chloro Groups: Compared to the 4-methylphenylimino and chlorophenyl substituents in , the fluorine atom may reduce steric hindrance and increase electronic interactions with targets like bacterial enzymes.

Key Observations :

  • Melting Points : Fluorine’s electronegativity may lower melting points relative to 16h (>250°C), aligning closer to 16g (201–202°C) .
  • Solubility: The fluorine atom likely enhances lipophilicity compared to morpholinosulfonyl groups, improving membrane permeability but reducing aqueous solubility .

Research Findings and Limitations

  • Structure-Activity Relationships (SAR) :
    • Fluorine substitution improves metabolic stability but may reduce solubility.
    • Benzamido-thiophene-carboxamide scaffolds enhance target engagement compared to carbamate derivatives (e.g., 16e–16g) .
  • Gaps in Data : Direct biological data for the target compound is absent; inferences rely on structural analogs. Synthesis yields and pharmacokinetic parameters (e.g., bioavailability) remain unverified.

Biological Activity

The compound 2-(2-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15FN2O3SC_{16}H_{15}FN_2O_3S. Its structure features a thiophene ring, which is known for its role in various biological systems, and a sulfonamide moiety that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in regulating pH and bicarbonate levels in the body. This inhibition may lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections.
  • Anticancer Potential : Research indicates that compounds with similar structures can interfere with cellular proliferation pathways, suggesting that this compound may also have anticancer properties.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound based on available literature.

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of carbonic anhydrase
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related sulfonamide compounds. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical application in treating bacterial infections.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with a thiophene backbone could induce apoptosis. This was linked to the activation of intrinsic apoptotic pathways, highlighting the therapeutic potential for cancer treatment.
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution characteristics, which may be applicable to this compound.

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